N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide
Description
Properties
IUPAC Name |
N-[5-[(2-methoxyphenyl)methylcarbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N5O4/c1-41-29-9-3-2-6-23(29)17-34-31(39)22-11-12-28(26(15-22)35-32(40)24-7-5-13-33-16-24)36-18-21-14-25(20-36)27-8-4-10-30(38)37(27)19-21/h2-13,15-16,21,25H,14,17-20H2,1H3,(H,34,39)(H,35,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBXOORXWSISGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CN=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Anticancer Activity
Recent studies have shown that similar compounds exhibit significant anticancer properties. For instance, derivatives of 5-oxopyrrolidine have demonstrated potent cytotoxic effects against lung adenocarcinoma (A549) cells. The mechanism involves the reduction of cell viability through apoptosis induction and cell cycle arrest. Specifically, compounds with structural modifications targeting specific pathways have been noted for their enhanced efficacy compared to standard chemotherapeutics like cisplatin .
Case Study: Structure-Activity Relationship
A study evaluated various derivatives of 5-oxopyrrolidine and identified that those containing free amino groups exhibited superior anticancer activity. For example:
| Compound | Structure Modification | A549 Cell Viability (%) | Cytotoxicity on Non-Cancerous Cells (%) |
|---|---|---|---|
| Compound 15 | Carboxylic Acid Group | 66 | 30 |
| Compound 21 | 5-Nitrothienyl Moiety | 50 | 25 |
This table illustrates how structural variations influence biological activity, highlighting the importance of functional groups in modulating potency and selectivity.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar derivatives were tested against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae. The results indicated that certain modifications led to increased efficacy against resistant strains, suggesting that the compound could be a candidate for developing new antimicrobial therapies .
Antimicrobial Efficacy Data
| Pathogen | MIC (µg/mL) | Resistance Type |
|---|---|---|
| Staphylococcus aureus | 4 | Methicillin-resistant |
| Klebsiella pneumoniae | 8 | Carbapenem-resistant |
This data supports the hypothesis that structural modifications can enhance antimicrobial properties, making the compound a valuable candidate for further investigation.
Cellular Mechanisms
The anticancer activity of the compound may involve multiple cellular mechanisms:
- Apoptosis Induction : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Inhibition of DNA Synthesis : Disrupting replication processes in cancer cells.
Molecular Targets
Research has suggested that compounds similar to N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide may interact with specific molecular targets involved in cancer progression and microbial resistance.
Comparison with Similar Compounds
Table 1: Key Structural Features of Compound X and Analogues
Mechanistic Similarities and Differences
Mechanisms of Action (MOA)
and demonstrate that structurally similar compounds often share MOAs. For instance, oleanolic acid (OA) and hederagenin (HG), which share a triterpenoid scaffold, exhibit overlapping protein targets and transcriptome responses. Applying this principle to Compound X:
- Shared MOA Prediction: The nicotinamide moiety may confer interactions with NAD⁺-dependent enzymes, while the methanopyridodiazepinone ring could mimic purine or pyrimidine structures, suggesting kinase or DNA-binding activity .
- Divergence in Activity : Substituents like the 2-methoxybenzyl group may introduce steric or electronic effects that alter target specificity compared to simpler analogues (e.g., ’s 4-fluorophenyl derivatives) .
Gene Expression and Phenotypic Profiling
highlights a critical caveat: only ~20% of structurally similar compounds (Tanimoto coefficient >0.85) exhibit congruent gene expression profiles. For Compound X:
- Context-Dependent Activity : While its scaffold may predict interactions with kinases or neurological targets (e.g., GABA receptors; ), biological conditions (e.g., cell type, concentration) could significantly modulate efficacy .
Implications for Drug Design and Development
Scaffold Optimization: The methanopyridodiazepinone ring in Compound X offers a unique template for targeting rigid binding pockets, as seen in related diazepine derivatives () .
Synergistic Combinations : suggests that mixing structurally similar compounds (e.g., OA and HG) can amplify efficacy via shared MOAs. Compound X could be paired with nicotinamide analogues for enhanced target coverage .
Q & A
(Basic) What synthetic strategies are effective for constructing the polycyclic core of this compound?
Answer:
The compound's bicyclic and tricyclic moieties (e.g., 1,5-methanopyridodiazepine) require multi-step synthesis. Key steps include:
- Coupling reactions : Use of tert-butoxycarbonyl (Boc)-protected intermediates to stabilize reactive amines during cyclization (e.g., 3,6-diazabicyclo[3.1.1]heptane derivatives) .
- Amide bond formation : Reacting nicotinamide precursors with substituted benzylamines under carbodiimide-mediated conditions (e.g., EDCI/HOBt) to ensure regioselectivity .
- Cyclization : Microwave-assisted synthesis or reflux in inert atmospheres (e.g., N₂) to promote ring closure and minimize side reactions .
Reference yields : 86–94% for analogous compounds via optimized Boc-deprotection and chromatography .
(Basic) How can reaction conditions be optimized to achieve high yields in coupling steps?
Answer:
- Temperature/pH control : Maintain reactions at 0–5°C during carbodiimide activation to prevent racemization .
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation of sterically hindered amines .
- Solvent systems : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of aromatic intermediates .
Data example : Yields of 94% were achieved for N-aryl nicotinamide derivatives using Boc-protected intermediates and silica gel chromatography .
(Basic) What analytical techniques confirm structural integrity and purity?
Answer:
- 1H/13C-NMR : Assign peaks for methoxybenzyl (δ 3.8–4.0 ppm for -OCH₃) and pyridodiazepine NH (δ 8.2–8.5 ppm) .
- IR spectroscopy : Verify amide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS to confirm molecular weight .
Purity criteria : ≥95% by HPLC, with elemental analysis (C, H, N) within ±0.3% of theoretical values .
(Advanced) How can SAR studies elucidate pharmacophoric elements of this compound?
Answer:
- Scaffold diversification : Synthesize analogs with modified substituents (e.g., fluorophenyl, iodophenyl) to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Replace methoxybenzyl with thioether or heteroaryl groups to evaluate hydrogen bonding and lipophilicity .
- In vitro assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) to correlate structural changes with activity .
Key finding : Fluorinated aryl groups in analogous compounds improved binding affinity by 30% due to enhanced hydrophobic interactions .
(Advanced) What approaches identify biological targets and mechanisms of action?
Answer:
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down protein targets, followed by LC-MS/MS identification .
- Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Molecular dynamics (MD) : Simulate docking with WDR5 or HDAC isoforms to predict binding modes .
Note : Unresolved mechanisms in related compounds suggest prioritizing proteomics over single-target hypotheses .
(Advanced) How to resolve contradictions between in vitro bioactivity and computational predictions?
Answer:
- Orthogonal validation : Repeat assays under varied conditions (e.g., ATP concentration adjustments in kinase assays) to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess if poor in vivo activity stems from rapid clearance .
- Crystallography : Co-crystallize the compound with suspected targets (e.g., WDR5) to validate docking predictions .
Case study : Discrepancies in IC₅₀ values for pyrimidine analogs were resolved by identifying pH-dependent solubility issues .
(Advanced) How to troubleshoot low yields in coupling reactions?
Answer:
- Side reaction analysis : Monitor by TLC for Boc-deprotection intermediates (Rf = 0.3–0.5 in EtOAc/hexane) .
- Alternative coupling reagents : Replace EDCI with HATU for sterically hindered substrates .
- Purification : Employ gradient flash chromatography (5→50% EtOAc in hexane) to separate unreacted amines .
Example : Switching from EDCI to HATU increased yields from 70% to 87% in N-iodophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
